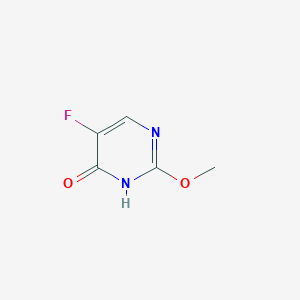

5-Fluoro-2-methoxypyrimidin-4(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-methoxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2/c1-10-5-7-2-3(6)4(9)8-5/h2H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMIFBCPINLZNNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326323 | |

| Record name | 5-Fluoro-2-methoxypyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1480-96-2 | |

| Record name | 5-Fluoro-2-methoxy-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1480-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-fluororacil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001480962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1480-96-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527067 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoro-2-methoxypyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4(1H)-Pyrimidinone, 5-fluoro-2-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Fluoro-2-methoxypyrimidin-4(3H)-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TY6TM2YC2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Fluoro-2-methoxypyrimidin-4(3H)-one CAS number 1480-96-2

An In-depth Technical Guide to 5-Fluoro-2-methoxypyrimidin-4(3H)-one (CAS 1480-96-2)

This guide provides a comprehensive overview of this compound, a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, offering detailed information on its physicochemical properties, synthesis, biological activity, and analytical methods.

Physicochemical Properties

This compound, also known as 2-Methoxy-5-fluorouracil, is a solid, off-white compound.[1][2] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 1480-96-2 | [1][3][4] |

| Molecular Formula | C5H5FN2O2 | [1][3][4][5][6] |

| Molecular Weight | 144.10 g/mol | [1][3][6] |

| Accurate Mass | 144.0335 Da | [3][6] |

| Melting Point | 200-208 °C | [1][5][7] |

| Boiling Point | 225.1 °C (at 101,325 Pa) | [1][5] |

| Density | 1.44 ± 0.1 g/cm³ (Predicted) | [1][5] |

| Water Solubility | 5.49 g/L at 20 °C | [1][5] |

| pKa | 6.34 ± 0.50 (Predicted) | [1] |

| LogP | -0.226 at 25 °C | [1] |

| Vapor Pressure | 0.001 Pa at 25 °C | [1][5] |

| Appearance | Off-White Solid | [1][2] |

| Storage Temperature | Room Temperature (sealed in dry) or -20°C for long-term. | [1][7] |

Synthesis and Manufacturing

This compound is a key intermediate in organic synthesis.[1] One common synthetic route involves the chlorination of 2-methoxy-5-fluorouracil with an agent like phosphorus oxychloride, followed by further reactions.[8] Another approach involves the cyclization of a key intermediate, (Z)-2-cyano-2-fluoroethen-1-olate, with O-methylisourea, which can then be hydrolyzed to the desired product.[9]

A general workflow for a potential synthesis is outlined below.

Experimental Protocols

Example Synthesis of a Related Derivative (4-amino-5-fluoropyrimidine): [10][11]

This protocol describes the synthesis of a structurally related aminopyrimidine from a fluoroenolate salt, illustrating a modern approach to fluorinated pyrimidines.

-

Reaction Setup: Combine potassium-(Z)-2-cyano-2-fluoroethenolate and an appropriate amidine hydrochloride (e.g., O-methylisourea hemisulfate) in a suitable solvent such as a methanol/water mixture.[9][11]

-

Reaction Conditions: Stir the mixture at room temperature for a specified period (e.g., 24 hours) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[9]

-

Work-up and Isolation: Upon completion, filter the reaction mixture (e.g., through Celite) and concentrate the filtrate in vacuo. The resulting solid can be washed with a suitable solvent (e.g., isopropanol) and dried to yield the aminopyrimidine product.[9][10]

-

Hydrolysis to Pyrimidinone: The resulting 5-fluoro-2-methoxypyrimidin-4-amine can then be subjected to hydrolysis, for instance by heating in aqueous acid, to yield this compound.[9]

Biological Activity and Mechanism of Action

As a derivative of 5-fluorouracil (5-FU), the primary mechanism of action of this compound is anticipated to be similar to that of other fluoropyrimidines, which are widely used as antimetabolite drugs in cancer therapy.[12][13] The core activity relies on the intracellular conversion to active metabolites that disrupt DNA and RNA synthesis.[13][14]

The key steps are:

-

Anabolic Conversion: Intracellularly, 5-FU is converted into several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[12][14]

-

Inhibition of Thymidylate Synthase (TS): FdUMP forms a stable ternary complex with thymidylate synthase (TS) and a folate coenzyme, inhibiting the enzyme's function.[13][14][15] This blockage prevents the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair, leading to a "thymineless death" of proliferating cells.[13][16]

-

Incorporation into Nucleic Acids: FdUTP can be incorporated into DNA, and FUTP into RNA.[12][16] This misincorporation disrupts the structure and function of these nucleic acids, interfering with RNA processing and protein synthesis, which contributes to cytotoxicity.[13][16][17]

Additionally, some sources suggest that this compound possesses antibacterial properties against strains like E. coli and Proteus mirabilis. This activity is reportedly due to the inhibition of cell wall biosynthesis by binding to the bacterial cell wall, a mechanism distinct from its anticancer action.

Analytical Methods

The characterization and quantification of this compound and related compounds typically involve standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

A sensitive and selective HPLC assay can be developed for the determination of fluoropyrimidines in various matrices.[18]

-

Principle: Separation of the analyte from matrix components using a chromatographic column followed by detection.

-

Example Protocol Outline: [18]

-

Sample Preparation: Extraction of the compound from the sample matrix (e.g., tissue, plasma).

-

Derivatization (Optional): Pre-column derivatization with a fluorescent tag (e.g., 4-bromomethyl-7-methoxycoumarin) can enhance detection sensitivity.[18]

-

Chromatography: Use of a microbore HPLC system with a suitable column (e.g., C18). A column-switching protocol may be employed to remove interfering matrix components.[18]

-

Detection: UV or fluorescence detection is commonly used.[18] 5-Chlorouracil can serve as a suitable internal standard.[18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR, ¹⁹F NMR, and ¹³C NMR are crucial for structural confirmation and purity assessment.[19][20][21]

-

¹H NMR: Provides information on the number and environment of protons in the molecule.

-

¹⁹F NMR: Directly observes the fluorine atom, which is highly useful for confirming the presence and purity of fluorinated compounds.[21]

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.[19]

A certificate of analysis for a related compound, 5-fluoro-2-methoxypyrimidin-4-amine, confirms that ¹H NMR, Mass Spectrometry, and IR spectroscopy are standard methods for identification.[20]

References

- 1. 2-Methoxy-5-fluorouracil | 1480-96-2 [chemicalbook.com]

- 2. 2-Methoxy-5-fluorouracil CAS 1480-96-2 Supplier China [qinmuchem.com]

- 3. Buy Online CAS Number 1480-96-2 - TRC - 5-Fluoro-4-hydroxy-2-methoxypyrimidine | LGC Standards [lgcstandards.com]

- 4. 5-Fluoro-2-methoxy-4-pyrimidinone 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. chembk.com [chembk.com]

- 6. 5-Fluoro-2-methoxy-4(3H)-pyrimidinone | C5H5FN2O2 | CID 352550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dev.usbio.net [dev.usbio.net]

- 8. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]

- 9. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 10. 2-Methoxy-5-fluoro-4-aminopyrimidine | 1993-63-1 [chemicalbook.com]

- 11. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Systems pharmacology assessment of the 5-fluorouracil pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 5-Fluoropyrimidines | Oncohema Key [oncohemakey.com]

- 16. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]

- 17. An alternative molecular mechanism of action of 5-fluorouracil, a potent anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A procedure for the determination of 5-fluorouracil in tissue using microbore HPLC and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. kmpharma.in [kmpharma.in]

- 21. Hplc-nmr identification of the human urinary metabolites of (-)-cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl] cytosine, a nucleoside analogue active against human immunodeficiency virus (HIV) - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Fluoro-2-methoxypyrimidin-4(3H)-one molecular structure

An In-depth Technical Guide to 5-Fluoro-2-methoxypyrimidin-4(3H)-one

Abstract

This compound, also known as 2-Methoxy-5-fluorouracil, is a heterocyclic organic compound of significant interest in medicinal chemistry and organic synthesis. As a derivative of fluorouracil, a widely used chemotherapeutic agent, it serves as a crucial building block and is sometimes identified as an impurity in related drug syntheses. This document provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic data, and a detailed synthesis protocol. The information is intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Identifiers

This compound is a pyrimidine derivative characterized by a fluorine atom at the 5-position, a methoxy group at the 2-position, and a ketone group at the 4-position. The tautomeric form, 5-fluoro-2-methoxy-pyrimidin-4-ol, is also recognized.

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 5-fluoro-2-methoxy-1H-pyrimidin-6-one | [1] |

| CAS Number | 1480-96-2 | [1][2][3][4][5] |

| Molecular Formula | C₅H₅FN₂O₂ | [1][2][3][6] |

| SMILES | COC1=NC=C(C(=O)N1)F | [1] |

| InChI | InChI=1S/C5H5FN2O2/c1-10-5-7-2-3(6)4(9)8-5/h2H,1H3,(H,7,8,9) | [1][2] |

| InChIKey | VMIFBCPINLZNNI-UHFFFAOYSA-N | [1][2] |

| PubChem CID | 352550 | [1] |

| Synonyms | 5-Fluoro-2-methoxy-4(3H)-pyrimidinone, 2-Methoxy-5-fluorouracil, 2-O-Methyl-5-fluorouracil, 5-Fluoro-2-methoxy-4-pyrimidinone | [1][2][4] |

Physicochemical Properties

The key physical and chemical properties are summarized below, providing essential data for laboratory handling and experimental design.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 144.10 g/mol | [1][2][5][7] |

| Appearance | White to Almost white powder/crystal | [6] |

| Melting Point | 204-208 °C (lit.) | [2] |

| Boiling Point | 225.1 °C (at 101,325 Pa) | [2] |

| Density | 1.44 ± 0.1 g/cm³ (Predicted) | [2] |

| Water Solubility | 5.49 g/L at 20 °C | [2] |

| Purity | >98.0% | [3][6] |

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the structure and purity of the compound.

-

Infrared (IR) Spectroscopy : FTIR spectra for this compound are available and have been recorded using KBr pellets and ATR techniques.[1] Key vibrational bands would be expected for C=O, C-F, C-O, N-H, and C-H bonds. For the related compound 5-fluorouracil, characteristic peaks are observed at 1661 cm⁻¹ (C=O stretching) and 3136 cm⁻¹ (N-H stretching).[8]

-

Raman Spectroscopy : FT-Raman spectra have also been documented.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : While specific spectra for this exact compound are not detailed in the provided search results, NMR data for closely related analogs like 5-Fluoro-2-methoxypyrimidin-4-amine (¹H NMR, ¹³C NMR) are available and can provide reference points for chemical shifts.[9][10]

-

Mass Spectrometry (MS) : Mass spectral data is crucial for confirming the molecular weight. The fragmentation patterns of pyrimidine derivatives are complex but can be characterized by the successive loss of functional groups.[11] For a related workflow on 5-fluorouracil metabolites, high-resolution mass spectrometry was used to achieve mass accuracies of <2 ppm.[12]

Synthesis and Experimental Protocols

This compound can be synthesized from 2-methoxy-5-fluorouracil through a chlorination reaction followed by hydrazinolysis, although the provided references primarily describe its use in subsequent reactions. A relevant synthesis pathway involves the chlorination of a pyrimidinone precursor.

A patented method details a process for preparing a related intermediate, 2-methoxy-4-chloro-5-fluoropyrimidine, from 2-methoxy-5-fluorouracil (which is a synonym for the title compound in its uracil tautomeric form). This highlights a key reaction of the title compound.[13]

Experimental Protocol: Chlorination of 2-methoxy-5-fluorouracil [13]

This protocol describes the conversion of the title compound into a key synthetic intermediate.

-

Reaction Setup : In a 250 mL reaction flask equipped with a thermometer and condenser, add 14.4 g (0.1 mol) of 2-methoxy-5-fluorouracil, 26 g of toluene, and 18.2 g (0.18 mol) of triethylamine.

-

Heating : Warm the mixture to 55 ± 1 °C.

-

Reagent Addition : Begin the dropwise addition of 30.6 g (0.2 mol) of phosphorus oxychloride (POCl₃).

-

Reaction Conditions : Control the reaction temperature between 105-110 °C during and after the addition.

-

Reaction Time : Maintain the reaction at this temperature for 3 hours after the addition is complete.

-

Workup (Implied) : The resulting product, 2-methoxy-4-chloro-5-fluoropyrimidine, is then isolated from the reaction mixture. This intermediate can be further reacted, for example, with hydrazine hydrate to yield 2-methoxy-4-hydrazino-5-fluoropyrimidine.[13]

Caption: Synthesis of a key intermediate from the title compound.

Applications and Biological Relevance

This compound is primarily utilized as a specialized building block in organic synthesis.[3][14] Its structural similarity to fluorouracil makes it a valuable precursor or intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.[4][7] It is considered an important intermediate for creating triazolopyrimidine sulfonamide herbicides.[13]

Safety and Handling

According to aggregated GHS information, this compound is classified as a warning-level hazard.[1]

-

Hazard Statement : H319 - Causes serious eye irritation.[1]

-

Precautionary Statements : P264+P265, P280, P305+P351+P338, P337+P317.[1]

-

General Handling : Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be followed. The compound should be handled in a well-ventilated area. It is described as irritating to the eyes, respiratory system, and skin.[2]

References

- 1. 5-Fluoro-2-methoxy-4(3H)-pyrimidinone | C5H5FN2O2 | CID 352550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 1480-96-2 | this compound - Moldb [moldb.com]

- 4. 2-Methoxy-5-fluorouracil | 1480-96-2 [chemicalbook.com]

- 5. 5-FLUORO-2-METHOXY-4(1H) PYRIMIDINONE – CHEM-IS-TRY Inc [chem-is-try.com]

- 6. 5-Fluoro-2-methoxy-4-pyrimidinone | CymitQuimica [cymitquimica.com]

- 7. 2-methoxy-5-fluorouracil | 1480-96-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 8. researchgate.net [researchgate.net]

- 9. veeprho.com [veeprho.com]

- 10. 4-Amino-5-fluoro-2-methoxypyrimidine | C5H6FN3O | CID 44630535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. article.sapub.org [article.sapub.org]

- 12. A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]

- 14. 1480-96-2|this compound|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-2-methoxypyrimidin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 5-Fluoro-2-methoxypyrimidin-4(3H)-one, a key intermediate in the development of various pharmaceutical compounds. This document details established synthetic routes, providing structured data on reaction conditions and yields, complete experimental protocols for key transformations, and visual representations of the synthesis pathways.

Introduction

This compound is a fluorinated pyrimidine derivative of significant interest in medicinal chemistry. Its structural motifs are found in a range of biologically active molecules. The efficient and scalable synthesis of this compound is therefore of critical importance. This guide outlines two principal pathways for its preparation, starting from readily available precursors.

Pathway 1: Synthesis Starting from 2-Methoxy-5-fluorouracil

This pathway commences with the chlorination of 2-methoxy-5-fluorouracil, followed by amination and subsequent hydrolysis to yield the target compound.

Logical Diagram of Pathway 1

Caption: Synthesis of this compound from 2-Methoxy-5-fluorouracil.

Experimental Protocols and Data

Step 1: Chlorination of 2-Methoxy-5-fluorouracil

This step involves the conversion of the uracil derivative to a more reactive chloropyrimidine intermediate.

| Parameter | Value | Reference |

| Starting Material | 2-Methoxy-5-fluorouracil | [1][2] |

| Reagent | Phosphorus oxychloride (POCl₃) | [1] |

| Acid Binding Agent | Triethylamine | [1] |

| Solvent | Toluene | [1] |

| Temperature | 105-110 °C | [1] |

| Reaction Time | 3 hours | [1] |

| Product | 2-Methoxy-4-chloro-5-fluoropyrimidine | [1][2] |

Experimental Protocol:

In a 250 mL reaction flask equipped with a thermometer and condenser, 14.4 g (0.1 mol) of 2-methoxy-5-fluorouracil, 26 g of toluene, and 18.2 g (0.18 mol) of triethylamine are added. The mixture is heated to 55 ± 1 °C. 30.6 g (0.2 mol) of phosphorus oxychloride is then added dropwise, and the temperature is controlled at 105-110 °C. The reaction is maintained at this temperature for 3 hours. After cooling, the reaction solution is poured into a mixture of water and toluene. The layers are separated, and the aqueous layer is extracted once with toluene. The organic layers are then combined for the next step.[1]

Step 2: Amination of 2-Methoxy-4-chloro-5-fluoropyrimidine

The chloro-substituent is displaced with an amino group to furnish 5-fluoro-2-methoxypyrimidin-4-amine.

| Parameter | Value | Reference |

| Starting Material | 2-Methoxy-4-chloro-5-fluoropyrimidine | [3] |

| Reagent | 10 wt% solution of ammonia in isopropanol | [3] |

| Temperature | 40-60 °C | [3] |

| Reaction Time | 3-5 hours | [3] |

| Product | 5-Fluoro-2-methoxypyrimidin-4-amine | [3] |

| Yield | 95.0% (molar) | [3] |

| Purity (HPLC) | 99.0% | [3] |

Experimental Protocol:

32.5 g of 2-methoxy-4-chloro-5-fluoropyrimidine is added to 170 g of a 10 wt% solution of ammonia in isopropanol. The mixture is heated to 40-60 °C and stirred for 3-5 hours. After the reaction is complete, it is allowed to cool to room temperature. The solid product is collected by filtration, washed with isopropanol, and dried to yield 27.2 g of 5-fluoro-2-methoxy-4-pyrimidinamine as a white solid.[3]

Step 3: Hydrolysis of 5-Fluoro-2-methoxypyrimidin-4-amine

| Parameter | General Conditions |

| Starting Material | 5-Fluoro-2-methoxypyrimidin-4-amine |

| Reagent | Aqueous acid (e.g., HCl) |

| Temperature | Reflux |

| Product | This compound |

General Experimental Protocol (Adapted):

5-Fluoro-2-methoxypyrimidin-4-amine would be suspended in an aqueous solution of a strong acid, such as 6N hydrochloric acid. The mixture would then be heated to reflux for a period sufficient to achieve complete conversion, as monitored by a suitable technique like TLC or HPLC. Upon completion, the reaction mixture would be cooled, and the pH adjusted to precipitate the product, which would then be isolated by filtration, washed, and dried.

Pathway 2: Synthesis via a β-Fluoroenolate Salt Intermediate

This alternative route begins with the synthesis of a key β-fluoroenolate salt from fluoroacetonitrile, followed by cyclization and hydrolysis.

Logical Diagram of Pathway 2

Caption: Synthesis of this compound via a β-Fluoroenolate Salt.

Experimental Protocols and Data

Step 1: Synthesis of Potassium (Z)-2-cyano-2-fluoroethenolate

This key intermediate is prepared from fluoroacetonitrile through a Claisen-type condensation.

| Parameter | Value | Reference |

| Starting Material | Fluoroacetonitrile | [4] |

| Reagent | Ethyl formate | [4] |

| Product | Potassium (Z)-2-cyano-2-fluoroethenolate | [4] |

Step 2: Cyclization to 5-Fluoro-2-methoxypyrimidin-4-amine

The enolate undergoes cyclocondensation to form the aminopyrimidine ring system.

| Parameter | Value | Reference |

| Starting Material | Potassium (Z)-2-cyano-2-fluoroethenolate | [4] |

| Reagent | O-methylisourea hemisulfate | [4] |

| Solvent | Methanol/Water | [4] |

| Product | 5-Fluoro-2-methoxypyrimidin-4-amine | [4] |

| Yield | 41% | [4] |

Experimental Protocol:

Potassium (Z)-2-cyano-2-fluoroethenolate is stirred with a small excess of O-methylisourea hemisulfate in a mixture of methanol and water. The reaction proceeds to furnish 5-fluoro-2-methoxypyrimidin-4-amine.[4]

Step 3: Hydrolysis to this compound

Similar to Pathway 1, the final step is the hydrolysis of the 4-amino group. The literature describing this pathway also suggests a subsequent hydrolysis step using boiling 6N hydrochloric acid to yield 5-fluorocytosine (in the context of a different synthesis), indicating the feasibility of this transformation.[4]

| Parameter | General Conditions | Reference |

| Starting Material | 5-Fluoro-2-methoxypyrimidin-4-amine | [4] |

| Reagent | 6N Hydrochloric Acid | [4] |

| Temperature | Boiling | [4] |

| Product | This compound | [4] |

General Experimental Protocol (Adapted):

The 5-fluoro-2-methoxypyrimidin-4-amine obtained from the cyclization step would be subjected to hydrolysis by boiling in 6N hydrochloric acid to afford the final product, this compound.[4]

Conclusion

This guide has detailed two viable synthetic routes to this compound, providing a foundation for its laboratory-scale preparation and process development. The choice of pathway will depend on factors such as the availability of starting materials, desired scale, and safety considerations. Both routes converge on the key intermediate, 5-fluoro-2-methoxypyrimidin-4-amine, which is then hydrolyzed to the final product. Further optimization of the final hydrolysis step for this specific substrate may be beneficial for improving overall yield and purity.

References

- 1. US4703121A - Process for the preparation of 5-fluorocytosine - Google Patents [patents.google.com]

- 2. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conversion of 5-fluorocytosine to 5-fluorouracil by human intestinal microflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 5-Fluoro-2-methoxypyrimidin-4(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 5-Fluoro-2-methoxypyrimidin-4(3H)-one (CAS: 1480-96-2), a significant heterocyclic compound with potential applications in pharmaceutical and medicinal chemistry. Due to the limited availability of published experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to serve as a reference for researchers. Detailed, generalized experimental protocols for obtaining such spectra are also provided, alongside a visual workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. It is crucial to note that these values are computationally generated and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~11.5 - 12.5 | br s | - | N-H |

| ~7.8 - 8.0 | d | ~4-6 | C6-H |

| ~3.9 - 4.1 | s | - | O-CH₃ |

| Predicted in DMSO-d₆ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 165 | C4 (C=O) |

| ~155 - 160 | C2 |

| ~140 - 145 (d) | C5 (C-F) |

| ~130 - 135 (d) | C6 |

| ~55 - 60 | O-CH₃ |

| Predicted in DMSO-d₆ |

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ -160 to -170 | d | ~4-6 | C5-F |

| Predicted relative to CFCl₃ |

Infrared (IR) Spectroscopy

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| 3100 - 3300 | N-H stretching |

| 2950 - 3050 | C-H stretching (aromatic) |

| 2800 - 2900 | C-H stretching (aliphatic) |

| 1650 - 1700 | C=O stretching (amide) |

| 1580 - 1620 | C=C stretching (aromatic) |

| 1200 - 1300 | C-O stretching |

| 1000 - 1100 | C-F stretching |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation Data (Electron Ionization)

| m/z Value | Proposed Fragment Ion |

| 144 | [M]⁺ (Molecular Ion) |

| 113 | [M - OCH₃]⁺ |

| 85 | [M - OCH₃ - CO]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum on the same spectrometer.

-

Use a standard carbon pulse program with proton decoupling.

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C (typically 1024 or more scans).

-

Process the spectrum similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

-

¹⁹F NMR Spectroscopy:

-

Acquire the spectrum on a spectrometer equipped with a fluorine probe.

-

Use a standard fluorine pulse program, which may or may not include proton decoupling.

-

Reference the spectrum to an external standard such as CFCl₃ at 0 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization (Electron Ionization - EI):

-

Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV).

-

This will cause ionization and fragmentation of the molecule.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

In-Silico Modeling of 5-Fluoro-2-methoxypyrimidin-4(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-silico modeling of 5-Fluoro-2-methoxypyrimidin-4(3H)-one, a fluoropyrimidine derivative with potential therapeutic applications. Due to the limited availability of direct in-silico studies on this specific molecule, this guide leverages data and methodologies from closely related analogs, primarily 5-fluorouracil (5-FU) and its derivatives. The primary biological targets for this class of compounds are Thymidylate Synthase (TS) and Dihydropyrimidine Dehydrogenase (DPD). This document details the computational approaches used to predict the compound's binding affinity, pharmacophore features, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The methodologies for molecular docking, pharmacophore modeling, and ADMET prediction are outlined to provide a framework for future in-silico research on this compound and similar compounds.

Introduction

This compound is a pyrimidine analog with structural similarities to the widely used anticancer drug 5-fluorouracil (5-FU).[1][2] Fluoropyrimidines exert their cytotoxic effects primarily through the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[3] The metabolism of fluoropyrimidines is significantly influenced by the enzyme dihydropyrimidine dehydrogenase (DPD), encoded by the DPYD gene. Variations in this enzyme can lead to altered drug metabolism and toxicity.

In-silico modeling offers a powerful and cost-effective approach to predict the biological activity and pharmacokinetic properties of novel drug candidates, thereby accelerating the drug discovery process.[4] This guide focuses on the application of these computational techniques to understand the potential of this compound.

Chemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C5H5FN2O2 | PubChem |

| Molecular Weight | 144.10 g/mol | PubChem |

| IUPAC Name | 5-fluoro-2-methoxy-1H-pyrimidin-6-one | PubChem |

| CAS Number | 1480-96-2 | PubChem |

Potential Biological Targets and Signaling Pathway

The primary mechanism of action for fluoropyrimidines involves the inhibition of Thymidylate Synthase (TS).[5] Upon entering the cell, these compounds are converted to their active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate. This complex formation inhibits the synthesis of dTMP, leading to a "thymineless death" of rapidly dividing cancer cells.[3]

The catabolism of fluoropyrimidines is primarily mediated by Dihydropyrimidine Dehydrogenase (DPD), which converts 5-FU to the inactive dihydrofluorouracil. Genetic variations in the DPYD gene can lead to DPD deficiency, resulting in increased toxicity from fluoropyrimidine-based therapies.

In-Silico Modeling Workflow

The in-silico evaluation of this compound and its analogs typically follows a structured workflow designed to predict their efficacy and safety profiles before extensive experimental validation.

Methodologies for Key Experiments

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6][7]

Experimental Protocol (Analog-Based):

-

Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., human Thymidylate Synthase, PDB ID: 1HVY) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and polar hydrogen atoms and Kollman charges are added using software like AutoDock Tools.[1]

-

Ligand Preparation: The 3D structure of the ligand (e.g., analogs of 5-FU) is generated and energy-minimized using a force field like MM2.[1][2]

-

Grid Generation: A grid box is defined around the active site of the target protein to encompass the binding pocket.

-

Docking Simulation: Docking is performed using software such as AutoDock Vina. The program explores various conformations of the ligand within the defined grid box and calculates the binding energy for each conformation.

-

Analysis: The resulting docking poses are analyzed to identify the one with the lowest binding energy, representing the most stable binding mode. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues are visualized and analyzed.[1]

Quantitative Data for 5-FU Analogs (Example):

| Analog | Binding Affinity (kcal/mol) vs. Thymidylate Synthase | Interacting Residues | Reference |

| PRA6 | -8.7 | Arg50A, Arg175B, Ser216A, Asn226A | [2] |

| PRA10 | -9.1 | Arg50A, Arg175B, Arg215A, Ser216A | [2] |

| PRA14 | -8.9 | Arg50A, Arg175B, Arg215A, Asn226A | [2] |

Note: PRA refers to phosphoribosyl analogs of 5-FU.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity.[8][9]

Experimental Protocol (General):

-

Training Set Selection: A set of molecules with known biological activity against the target of interest is selected.

-

Conformational Analysis: Multiple conformations for each molecule in the training set are generated.

-

Pharmacophore Feature Identification: Common chemical features such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings are identified.

-

Hypothesis Generation: A pharmacophore model (hypothesis) is generated that represents the spatial arrangement of these features.

-

Validation: The model is validated using a test set of molecules with known activities to assess its predictive power.

Pharmacophore Features for Pyrimidine Derivatives as Kinase Inhibitors (Example):

| Feature | Description |

| H-bond Acceptor | One |

| H-bond Donor | Two |

| Hydrophobic | One |

| Aromatic Ring | One |

ADMET Prediction

ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound.[10][11]

Experimental Protocol (General):

-

Input: The chemical structure of the compound is provided as input to an ADMET prediction tool (e.g., SwissADME, pkCSM).[10]

-

Descriptor Calculation: The software calculates various molecular descriptors related to physicochemical properties.

-

Property Prediction: Based on these descriptors, the tool predicts a range of ADMET properties.

-

Analysis: The predicted properties are analyzed to assess the drug-likeness of the compound.

Predicted ADMET Properties for Anticancer Drugs (General Trends):

| Property | Observation for many anticancer drugs | Significance |

| Solubility | Often low | Affects absorption |

| GI Absorption | Variable, often low | Influences oral bioavailability |

| Blood-Brain Barrier Penetration | Generally low | Desirable to minimize CNS side effects for non-CNS cancers |

| Cytochrome P450 Inhibition | Variable | Potential for drug-drug interactions |

| Toxicity | A significant concern | A major reason for late-stage drug failure |

Conclusion and Future Directions

The in-silico modeling approaches outlined in this guide provide a robust framework for the preliminary assessment of this compound as a potential therapeutic agent. While direct computational studies on this specific molecule are currently lacking, the data from analogous fluoropyrimidines, particularly 5-FU derivatives, suggest that it likely targets Thymidylate Synthase.

Future in-silico research should focus on performing detailed molecular docking, molecular dynamics simulations, and comprehensive ADMET predictions specifically for this compound. These studies will be instrumental in elucidating its precise mechanism of action, predicting its binding affinity and interaction with key biological targets, and forecasting its pharmacokinetic profile. The insights gained from such computational analyses will be invaluable for guiding subsequent experimental validation and potential lead optimization efforts in the development of novel anticancer therapies.

References

- 1. In silico design and evaluation of novel 5-fluorouracil analogues as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In silico design and evaluation of novel 5-fluorouracil analogues as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jppres.com [jppres.com]

- 5. Thymidylate synthase inhibition: a structure-based rationale for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. worldscientific.com [worldscientific.com]

- 9. Development of pharmacophoric model of condensed pyridine and pyrimidine analogs as hydroxymethyl glutaryl coenzyme A reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijitee.org [ijitee.org]

- 11. mdpi.com [mdpi.com]

A Comprehensive Technical Review of 5-Fluoro-2-methoxypyrimidin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methoxypyrimidin-4(3H)-one, also known as 2-Methoxy-5-fluorouracil, is a fluorinated pyrimidine derivative. Its structural similarity to the endogenous nucleobase uracil and the widely used anticancer drug 5-Fluorouracil (5-FU) makes it a compound of significant interest in medicinal chemistry and drug discovery.[1][2][3] While direct biological applications are not extensively documented, its primary role is as a crucial intermediate in the synthesis of more complex and biologically active molecules. This review provides a detailed overview of its chemical properties, synthesis, and applications as a synthetic precursor, with a focus on experimental methodologies and data.

Physicochemical and Structural Data

This compound is a solid compound at room temperature. Its core structure is a pyrimidine ring substituted with a fluorine atom, a methoxy group, and an oxo group.

| Property | Value | Source |

| IUPAC Name | 5-fluoro-2-methoxy-1H-pyrimidin-6-one | PubChem[4] |

| Synonyms | This compound, 2-Methoxy-5-fluorouracil | PubChem[4] |

| CAS Number | 1480-96-2 | PubChem[4] |

| Molecular Formula | C₅H₅FN₂O₂ | PubChem[4] |

| Molecular Weight | 144.10 g/mol | PubChem[4] |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 193 °C | ChemBK[5] |

| Boiling Point | 278.9±43.0 °C (Predicted) | ChemBK[5] |

| Density | 1.345±0.06 g/cm³ (Predicted) | ChemBK[5] |

Synthesis and Chemical Reactivity

While the synthesis of this compound is not detailed in the provided literature, its utility as a starting material in multi-step synthetic pathways is well-established. It serves as a key precursor for introducing the 5-fluoro-2-methoxypyrimidine scaffold into more complex molecules. A primary application is in the synthesis of substituted pyrimidines through chlorination followed by nucleophilic substitution.

Key Synthetic Transformations

A common synthetic route involves the chlorination of the 4-position, converting the pyrimidinone into a more reactive chloropyrimidine intermediate. This intermediate can then undergo reactions with various nucleophiles, such as amines or hydrazines, to yield diverse derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-methoxy-4-chloro-5-fluoropyrimidine

This procedure details the chlorination of this compound. The protocol is adapted from a patented method for preparing pyrimidine derivatives.[6]

Materials:

-

This compound (2-methoxy-5-fluorouracil): 14.4g (0.1 mol)

-

Toluene: 26g

-

Triethylamine: 18.2g (0.18 mol)

-

Phosphorus oxychloride (POCl₃): 30.6g (0.2 mol)

-

250mL reaction flask with thermometer and condenser

Procedure:

-

To the 250mL reaction flask, add 14.4g of 2-methoxy-5-fluorouracil, 26g of toluene, and 18.2g of triethylamine.

-

Heat the mixture to 55 ± 1 °C.

-

Begin the dropwise addition of 30.6g of phosphorus oxychloride.

-

During addition, control the reaction temperature between 105-110 °C.

-

After the addition is complete, maintain the reaction at this temperature for 3 hours.

-

Upon completion, the resulting product is 2-methoxy-4-chloro-5-fluoropyrimidine, which can be used in subsequent steps.[6]

Protocol 2: Synthesis of 2-methoxy-4-hydrazino-5-fluoropyrimidine

This protocol describes the hydrazinolysis of the chlorinated intermediate to produce a hydrazino-pyrimidine derivative.[6]

Materials:

-

2-methoxy-4-chloro-5-fluoropyrimidine (product from Protocol 1)

-

Hydrazine hydrate

Procedure:

-

The crude product from the chlorination reaction is reacted with hydrazine hydrate.

-

The molar ratio of hydrazine hydrate to the starting chloropyrimidine is typically between 1:1 and 3:1.[6]

-

The reaction is carried out at room temperature (0-40 °C) for a duration of 5 to 20 hours.

-

The final product, 2-methoxy-4-hydrazino-5-fluoropyrimidine, is obtained after workup.[6]

Protocol 3: Synthesis of 5-fluoro-2-methoxy-4-pyrimidinamine

This procedure details the conversion of the chlorinated intermediate to an amino-pyrimidine, a common building block for more complex molecules.[7]

Materials:

-

2-methoxy-4-chloro-5-fluoropyrimidine: 32.5g

-

10 wt% solution of ammonia in isopropanol: 170g

Procedure:

-

Add 32.5g of 2-methoxy-4-chloro-5-fluoropyrimidine to 170g of a 10 wt% solution of ammonia in isopropanol.

-

Heat the mixture to a temperature between 40-60 °C.

-

Stir the reaction for 3 to 5 hours.

-

After the reaction is complete, allow it to cool naturally to room temperature.

-

Collect the solid product by filtration.

-

Wash the solid with isopropanol and dry to yield 5-fluoro-2-methoxy-4-pyrimidinamine as a white solid. The reported yield is 95.0% with an HPLC purity of 99.0%.[7]

Biological Activity and Pharmacokinetics

Direct studies on the biological activity and pharmacokinetic profile of this compound are limited in publicly available literature. However, the broader class of fluoropyrimidines, most notably 5-Fluorouracil (5-FU), is extensively studied.[1][2][3]

Context from Related Compounds:

-

Anticancer Activity : 5-FU and its prodrugs are cornerstones of chemotherapy for various cancers. Their mechanism involves the inhibition of thymidylate synthase and incorporation into RNA and DNA, leading to cell death.[1][3] Pyrimidine derivatives synthesized from this compound are often explored for similar activities. For example, novel phosphoramidate prodrugs of 5-fluoro-2'-deoxyuridine have shown potent inhibition of L1210 mouse leukemia cells with IC₅₀ values in the nanomolar range.[8]

-

Pharmacokinetics : The clinical pharmacology of 5-FU is marked by high interpatient variability, primarily due to differences in the activity of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in its catabolism.[2][9] This leads to a short plasma half-life (8-20 minutes) and erratic oral bioavailability.[2][3] It is plausible that this compound would be subject to similar metabolic pathways, though specific data is unavailable.

Applications in Drug Discovery

The primary value of this compound lies in its role as a versatile building block for synthesizing libraries of novel compounds. The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, including kinase inhibitors and anti-infective agents.[10][11]

The derivatives synthesized from this precursor, such as 4-amino and 4-hydrazino-pyrimidines, are readily functionalized to create compounds targeting a wide range of biological targets. For instance, pyrimidine derivatives have been investigated as:

-

EGFR Modulators : For treating non-small cell lung cancer.[10][12]

-

IRAK4 Inhibitors : For autoimmune diseases.[13]

-

Mnk2 Inhibitors : For novel anticancer strategies.[11]

-

Antiviral and Antifungal Agents : Trifluoromethyl pyrimidine derivatives have shown promising activity against tobacco mosaic virus (TMV) and various fungi.[14]

The logical workflow for utilizing this compound in a drug discovery program is outlined below.

Conclusion

This compound is a valuable and versatile chemical intermediate. While direct biological and pharmacokinetic data for the compound itself are scarce, its importance is underscored by its frequent use in the synthesis of diverse, biologically active pyrimidine derivatives. The established protocols for its conversion into reactive intermediates make it a cornerstone for building compound libraries aimed at discovering new therapeutic agents. Future research could focus on further exploring the synthetic possibilities originating from this scaffold and conducting direct biological evaluations to uncover any intrinsic activities.

References

- 1. Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancernetwork.com [cancernetwork.com]

- 3. Clinical pharmacology of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Fluoro-2-methoxy-4(3H)-pyrimidinone | C5H5FN2O2 | CID 352550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]

- 7. 2-Methoxy-5-fluoro-4-aminopyrimidine | 1993-63-1 [chemicalbook.com]

- 8. Synthesis and biological activity of novel 5-fluoro-2'-deoxyuridine phosphoramidate prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical pharmacokinetics of 5-fluorouracil with consideration of chronopharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-(4-fluoro-2-Methoxy-5-nitrophenyl)-4-(1-Methylindol-3-yl)pyriMidin-2-aMine | 1421372-94-2 [chemicalbook.com]

- 13. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Fluoro-2-methoxypyrimidin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols and handling procedures for 5-Fluoro-2-methoxypyrimidin-4(3H)-one (CAS No. 1480-96-2), a key intermediate in various organic synthesis applications. Adherence to these guidelines is critical to ensure a safe laboratory environment and mitigate potential risks associated with this compound.

Chemical and Physical Properties

This compound, also known as 2-Methoxy-5-fluorouracil, is an off-white solid.[1] A thorough understanding of its physical and chemical properties is the foundation of its safe handling.

| Property | Value | Reference |

| Molecular Formula | C5H5FN2O2 | [2] |

| Molar Mass | 144.1 g/mol | |

| CAS Number | 1480-96-2 | [1][2] |

| Appearance | Off-White Solid | [1] |

| Melting Point | 204-208 °C | [1] |

| Boiling Point | 225.1 °C (at 101 325 Pa) | |

| Water Solubility | 5.49 g/L (at 20 °C) | |

| Vapor Pressure | 0.001 Pa (at 25 °C) | |

| pKa | 6.34 ± 0.50 (Predicted) | |

| LogP | -0.226 (at 25 °C) | [1] |

Hazard Identification and Classification

This compound is classified as hazardous. It is crucial to be aware of its potential health effects.

GHS Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H335: May cause respiratory irritation.[2]

-

H361d: Suspected of damaging the unborn child.[2]

GHS Pictograms:

-

GHS07 (Exclamation Mark)[1]

Signal Word: Warning[1]

Experimental Protocols

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. The following workflow outlines the necessary steps.

Caption: First Aid Response Workflow.

-

Eye Contact: Immediately wash out with fresh running water. Ensure complete irrigation by keeping eyelids apart. Seek medical attention without delay.[2]

-

Skin Contact: Flush skin and hair with running water and soap if available. If skin irritation occurs, get medical advice.[2] Contaminated work clothes should be laundered separately before re-use.[2]

-

Inhalation: Remove the person from the contaminated area to fresh air and keep them comfortable for breathing.[2]

-

Ingestion: Immediately give a glass of water. First aid is not generally required, but if in doubt, contact a Poisons Information Centre or a doctor.[2]

Fire-Fighting Measures

The material is non-combustible and not considered a significant fire risk; however, containers may burn.[2]

-

Suitable Extinguishing Media: There is no restriction on the type of extinguisher that may be used. Use media suitable for the surrounding area.[2]

-

Specific Hazards: May emit poisonous and corrosive fumes in a fire.[2]

-

Protective Equipment: In the event of a fire, wear breathing apparatus plus protective gloves.[2] Firefighters should cool fire-exposed containers with a water spray from a protected location.[2]

Accidental Release Measures

In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.

Caption: Spill Cleanup Procedure.

Minor spills should be cleaned up immediately. Avoid breathing dust and contact with skin and eyes by wearing appropriate PPE.[2] Use dry cleanup procedures and avoid generating dust.[2] Place the spilled material into a clean, dry, sealable, and labeled container for disposal.[2] For major spills, personnel should be alerted, and the area evacuated if necessary.[2]

Handling and Storage

Handling:

-

Avoid all personal contact, including inhalation.[2]

-

Use in a well-ventilated area.[2]

-

When handling, do not eat, drink, or smoke.[2]

-

Always wash hands with soap and water after handling.[2]

-

Obtain special instructions before use.[2]

-

Wear protective gloves, clothing, and eye/face protection.[2]

Storage:

-

Store in original containers, locked up.[2]

-

Keep containers securely sealed and in a well-ventilated place.[2]

-

Store in a cool, dry area protected from environmental extremes.[2]

-

Store away from incompatible materials (e.g., oxidizing agents) and foodstuff containers.[2][4]

-

Protect containers from physical damage and check regularly for leaks.[2]

Exposure Controls and Personal Protective Equipment

Currently, no specific Occupational Exposure Limits (OELs) have been established for this compound.[2] Therefore, engineering controls and a robust PPE strategy are paramount.

Engineering Controls:

-

Use in a well-ventilated area. Local exhaust ventilation may be required to control airborne contaminants.[2]

Personal Protective Equipment (PPE): The selection of appropriate PPE is a critical step in preventing exposure.

Caption: PPE Selection Logic.

-

Eye/Face Protection: Wear chemical safety glasses or goggles.[2]

-

Skin Protection: Wear chemically resistant gloves. The choice of glove material depends on the specific work conditions and should be selected based on breakthrough time and dexterity.[2] Protective clothing, such as a lab coat, is also required.[2]

-

Respiratory Protection: A dust respirator should be used, especially during procedures that may generate dust.[2] Ensure the respirator is properly fitted and approved by a relevant authority (e.g., NIOSH or EN 149).[5]

Disposal Considerations

All waste containing this material must be handled as hazardous waste.[4] Dispose of the contents and container at an authorized hazardous or special waste collection point, in accordance with all local, state, and federal regulations.[2][4] Do not allow the product to enter drains or waterways.[2]

References

Methodological & Application

Application Note: Analysis of 5-Fluoro-2-methoxypyrimidin-4(3H)-one using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a comprehensive protocol for the qualitative and quantitative analysis of 5-Fluoro-2-methoxypyrimidin-4(3H)-one using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology presented herein provides a robust framework for the separation, identification, and quantification of this fluorinated pyrimidine derivative, which is of significant interest in pharmaceutical research and development. The protocol covers sample preparation, instrumentation parameters, and data analysis.

Introduction

This compound is a heterocyclic compound that belongs to the class of fluorinated pyrimidines. Fluorinated pyrimidines are a critical class of compounds in medicinal chemistry, often exhibiting a range of biological activities. For instance, 5-fluorouracil is a widely used chemotherapeutic agent.[1] The precise and reliable analysis of such compounds is paramount for quality control, metabolic studies, and pharmacokinetic assessments. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and specificity for the analysis of volatile and semi-volatile compounds. While the analysis of pyrimidine bases by GC-MS has been established, often requiring derivatization to enhance volatility[2], this note provides a direct analysis method for this compound.

Experimental Protocol

Sample Preparation

-

Standard Solution Preparation:

-

Accurately weigh 10 mg of this compound reference standard.

-

Dissolve the standard in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

-

Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

-

-

Internal Standard (IS) Solution:

-

Prepare a 10 µg/mL solution of a suitable internal standard (e.g., 5-chlorouracil) in methanol.

-

-

Sample and Calibration Standard Preparation for Analysis:

-

To 1 mL of each calibration standard and sample solution, add 100 µL of the internal standard solution.

-

Vortex the solutions for 30 seconds to ensure homogeneity.

-

Transfer the solutions to 2 mL autosampler vials for GC-MS analysis.

-

GC-MS Instrumentation and Conditions

The analysis is performed on a standard gas chromatograph coupled to a single quadrupole mass spectrometer.

| Parameter | Condition |

| Gas Chromatograph | |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | - Initial Temperature: 100 °C, hold for 1 min- Ramp: 15 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Mass Range | m/z 40-300 |

| Scan Mode | Full Scan and Selected Ion Monitoring (SIM) |

Data Presentation

The following table summarizes the expected quantitative data for the GC-MS analysis of this compound under the specified conditions.

| Compound | Retention Time (min) | Quantification Ion (m/z) | Qualifier Ions (m/z) |

| This compound | ~9.8 | 144 | 113, 85, 58 |

| 5-Chlorouracil (IS) | ~10.5 | 146 | 111, 83 |

Visualization of Experimental Workflow and Fragmentation

The following diagrams illustrate the experimental workflow and a plausible mass fragmentation pathway for this compound.

Caption: GC-MS Experimental Workflow for this compound Analysis.

References

Application Notes and Protocols for 5-Fluoro-2-methoxypyrimidin-4(3H)-one in Cell Culture Assays

Disclaimer: Publicly available experimental data on the specific biological activity and effects of 5-Fluoro-2-methoxypyrimidin-4(3H)-one in cell culture assays is limited. The following application notes and protocols are based on the well-established knowledge of its close structural analog, 5-Fluorouracil (5-FU), a widely used chemotherapeutic agent. Researchers should consider this information as a foundational guide and optimize experimental conditions for this compound accordingly.

Introduction

This compound is a fluorinated pyrimidine derivative.[1] Given its structural similarity to 5-Fluorouracil (5-FU), it is hypothesized to exhibit similar cytotoxic and anti-proliferative properties, making it a compound of interest for cancer research and drug development. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential use of this compound in various cell culture assays.

Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C5H5FN2O2 |

| Molecular Weight | 144.10 g/mol |

| CAS Number | 1480-96-2 |

| Synonyms | 2-Methoxy-5-fluorouracil, 5-Fluoro-2-methoxy-4(1H)-pyrimidinone |

Presumed Mechanism of Action

Based on the mechanism of 5-FU, this compound is likely to function as an antimetabolite.[2] After intracellular conversion to its active nucleotide forms, it is presumed to exert its cytotoxic effects through two primary mechanisms:

-

Inhibition of Thymidylate Synthase (TS): The active metabolite, fluorodeoxyuridine monophosphate (FdUMP), is expected to form a stable ternary complex with thymidylate synthase and the folate cofactor, 5,10-methylenetetrahydrofolate. This inhibition blocks the synthesis of thymidylate (dTMP) from deoxyuridylate (dUMP), leading to a depletion of thymidine triphosphate (dTTP), an essential precursor for DNA synthesis and repair.[2][3]

-

Incorporation into RNA and DNA: The fluorinated nucleotide analogues, fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), can be incorporated into RNA and DNA, respectively.[2][3] This incorporation disrupts RNA processing and function and can lead to DNA damage, ultimately triggering cell cycle arrest and apoptosis.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Experimental Design with 5-Fluoro-2-methoxypyrimidin-4(3H)-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methoxypyrimidin-4(3H)-one, also known as 2-Methoxy-5-fluorouracil, is a pyrimidine analog structurally related to the well-established chemotherapeutic agent 5-fluorouracil (5-FU).[1] Given its structural similarity to 5-FU, it is hypothesized to exhibit cytotoxic effects through the interference with DNA and RNA synthesis, making it a compound of interest for cancer research and drug development.[2][3] The fluorine atom at the 5-position and the methoxy group at the 2-position may influence its metabolic stability, cell permeability, and target enzyme interactions, potentially offering a different therapeutic window or side-effect profile compared to 5-FU.

These application notes provide a comprehensive guide for the in-vitro evaluation of this compound, drawing upon established protocols for the parent compound, 5-FU. The provided methodologies will enable researchers to assess its cytotoxic and apoptotic potential and to elucidate its mechanism of action.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₅FN₂O₂ | [1] |

| Molar Mass | 144.10 g/mol | [1] |

| CAS Number | 1480-96-2 | [1] |

| Synonyms | 2-Methoxy-5-fluorouracil, 5-Fluoro-2-methoxy-4(1H)pyrimidinone | [1] |

| Appearance | Off-White Solid | [4] |

| Melting Point | 204-208 °C | [4] |

Postulated Mechanism of Action

Based on the known mechanism of 5-fluorouracil, this compound is expected to exert its anticancer effects through two primary pathways following intracellular conversion to its active metabolites:

-

Inhibition of Thymidylate Synthase (TS): The active metabolite, fluorodeoxyuridine monophosphate (FdUMP), is anticipated to form a stable ternary complex with thymidylate synthase (TS) and a folate cofactor. This complex inhibits the synthesis of thymidylate, an essential precursor for DNA synthesis, leading to "thymineless death" in rapidly dividing cells.[1]

-

Incorporation into RNA and DNA: The metabolites fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into RNA and DNA, respectively. This incorporation disrupts RNA processing and function and leads to DNA damage, ultimately triggering apoptosis.[2][5]

The following diagram illustrates the postulated intracellular activation and mechanism of action of this compound, based on the established pathways of 5-fluorouracil.

Caption: Postulated mechanism of action for this compound.

In-Vitro Experimental Protocols

The following protocols are standard methods for assessing the anticancer properties of pyrimidine analogs.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., HCT-116, HT-29, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO (for stock solution)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash cells twice with cold PBS.

-

Staining: Resuspend cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol 3: Cell Cycle Analysis

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution with RNase A

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound for 24-48 hours.

-

Cell Harvesting: Collect all cells.

-

Fixation: Fix cells in ice-cold 70% ethanol.

-

Staining: Resuspend fixed cells in PI staining solution.

-

Incubation: Incubate in the dark for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells.

Data Presentation

Table 1: Representative In-Vitro Cytotoxicity of 5-Fluorouracil (5-FU)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |

| HCT-116 | Colorectal Cancer | ~5 | 72 |

| HT-29 | Colorectal Cancer | ~10-20 | 72 |

| SW480 | Colorectal Cancer | >50 | 72 |

| MCF-7 | Breast Cancer | ~1-5 | 72 |

| A549 | Lung Cancer | ~10-30 | 72 |

Note: IC50 values are highly dependent on the specific experimental conditions, including cell line, exposure duration, and assay methodology. The values presented are approximate and for comparative purposes only.

Conclusion

The provided application notes and protocols offer a robust framework for the in-vitro characterization of this compound. By leveraging the extensive knowledge base of its parent compound, 5-fluorouracil, researchers can efficiently evaluate its potential as a novel anticancer agent. It is anticipated that this compound will exhibit cytotoxic and pro-apoptotic effects, likely through the inhibition of thymidylate synthase and interference with nucleic acid metabolism. The detailed experimental designs will facilitate the generation of crucial data to support further preclinical and clinical development.

References

- 1. Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of 5-fluoro-2'-deoxyuridine with 5-fluorouracil and their role in the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of 5-fluorouracil on cell cycle regulatory proteins in human colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for Preclinical Evaluation of 5-Fluoro-2-methoxypyrimidin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorouracil (5-FU) has been a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and head and neck cancers, for decades.[1] Its primary mechanism of action involves the inhibition of thymidylate synthase (TS) by its active metabolite, 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP), leading to disruption of DNA synthesis and repair.[2][3] 5-FU can also be incorporated into RNA, affecting its processing and function.[1][2][4] Despite its efficacy, 5-FU is associated with significant systemic toxicity and a narrow therapeutic window, largely due to its non-selective action and rapid catabolism by dihydropyrimidine dehydrogenase (DPD).[1]

To address these limitations, numerous prodrugs of 5-FU have been developed with the aim of improving its oral bioavailability, tumor selectivity, and overall therapeutic index. 5-Fluoro-2-methoxypyrimidin-4(3H)-one represents a potential novel prodrug of 5-FU. Due to the limited publicly available preclinical data specifically for this compound, this document provides a comprehensive set of generalized application notes and protocols based on established methodologies for the preclinical evaluation of 5-FU and its analogous prodrugs. These guidelines are intended to serve as a robust framework for researchers to design and execute studies to characterize the pharmacology, toxicology, and efficacy of novel 5-FU prodrugs.

Animal Model Selection

The appropriate selection of animal models is critical for the successful preclinical evaluation of a novel 5-FU prodrug.[5] The choice of species and model system depends on the specific objectives of the study, whether it be toxicity, pharmacokinetics, or efficacy.

Commonly Used Species:

-